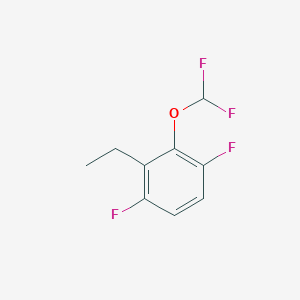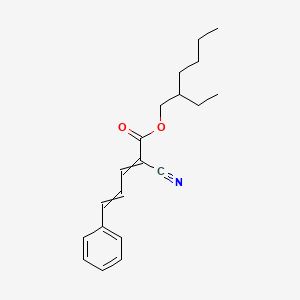
9-Anthraceneacetic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthraceneacetic acid, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 9-anthraceneacetic acid and ethanol, forming an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraceneacetic acid, ethyl ester typically involves the esterification of 9-anthraceneacetic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants . The general reaction is as follows: [ \text{9-Anthraceneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of esters like this compound can involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield . The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 9-Anthraceneacetic acid and ethanol.
Reduction: 9-Anthraceneacetic alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Anthraceneacetic acid, ethyl ester is utilized in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 9-anthraceneacetic acid, ethyl ester involves its interaction with various molecular targets and pathways. For instance, its photophysical properties are exploited in the development of photochromic materials, where it undergoes reversible structural changes upon exposure to light . These changes can be harnessed for applications in optical switching and memory devices.
Comparación Con Compuestos Similares
- 9-Anthraceneacetic acid methyl ester
- Ethyl anthranilate
- Methyl anthranilate
Comparison: 9-Anthraceneacetic acid, ethyl ester is unique due to its specific ester linkage and the presence of the anthracene moiety, which imparts distinct photophysical properties. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles . Ethyl anthranilate and methyl anthranilate, while also esters, have different aromatic structures and thus different chemical and physical properties .
Propiedades
Número CAS |
101512-07-6 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
Clave InChI |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















